4-(benzoylamino)-N-benzylbenzamide
Description
Properties
IUPAC Name |
4-benzamido-N-benzylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(22-15-16-7-3-1-4-8-16)18-11-13-19(14-12-18)23-21(25)17-9-5-2-6-10-17/h1-14H,15H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDAVEJIQHMSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Substituent Effects on Bioactivity: The benzoylamino group (as in 5-(benzoylamino)-1-methylindole) enhances enzyme inhibition compared to simpler amides (e.g., 4-amino-N-benzylbenzamide) due to improved binding via hydrogen bonds and π-π stacking .
Synthetic Flexibility: N-Benzylation (common in ) allows modular synthesis, whereas benzoylation () requires careful control to avoid over-reaction at phenolic -OH groups .
Comparative Pharmacological Data
Key Findings:
- Antimicrobial Activity: Ethyl 4-(benzoylamino)benzoate () shows moderate antibacterial effects, suggesting that the benzoylamino-benzamide scaffold could be optimized for broader-spectrum activity .
- Enzyme Inhibition: Indole derivatives with benzoylamino groups () exhibit potent TG2 inhibition, highlighting the importance of aromatic stacking in active-site binding .
Challenges and Limitations
- Synthetic Complexity: Benzamidomethylation of phenolic -OH groups (as in ) is challenging, requiring specialized reagents like (benzamidomethyl)triethylammonium chloride .
- Bioavailability: N-Benzyl and benzoylamino groups may reduce solubility, necessitating formulation adjustments for in vivo applications .
Q & A
Basic Research Questions
Q. How can the synthesis of 4-(benzoylamino)-N-benzylbenzamide be optimized to improve yield and purity?
- Methodology : The compound is typically synthesized via multi-step amidation reactions. Key steps include:
- Coupling Reactions : Use of coupling agents like trichloroisocyanuric acid (TCICA) for activating carboxylic acid groups, as demonstrated in analogous benzamide syntheses .
- Solvent Selection : Dichloromethane (DCM) or acetonitrile (ACN) are preferred due to their inertness and ability to stabilize intermediates .
- Catalysts : Sodium pivalate enhances reaction efficiency in anhydrous conditions .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures improve purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR Analysis : H and C NMR confirm amide bond formation and substituent positions (e.g., benzyl and benzoyl groups) .
- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the amide backbone .
- Mass Spectrometry (HRMS) : Provides molecular weight confirmation and fragmentation patterns .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodology :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with ATP/NADH-coupled detection systems .
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for targeted enzyme inhibition?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like EGFR or HDACs .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to optimize pharmacophores .
- MD Simulations : Assess ligand-protein stability over 100-ns trajectories (GROMACS/AMBER) .
Q. How can contradictory data on its IC values across studies be resolved?
- Methodology :
- Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinases) and control cell lines to normalize inter-lab variability .
- Metabolic Stability Testing : Evaluate compound degradation in cell media (HPLC-MS) to rule out false negatives .
- Batch Consistency : Verify synthesis reproducibility via H NMR and elemental analysis .
Q. What strategies mitigate mutagenicity risks identified in Ames testing for benzamide derivatives?
- Methodology :
- Structural Modifications : Replace mutagenic moieties (e.g., anomeric amides) with safer groups like trifluoromethyl .
- In Silico Toxicity Prediction : Tools like Derek Nexus or ProTox-II flag hazardous substructures early .
- Safe Handling Protocols : Use fume hoods, PPE, and closed-system reactors during synthesis .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?
- Methodology :
- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (37°C, 24h) and analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>200°C suggests solid-state stability) .
- Excipient Screening : Test compatibility with PEGs, cyclodextrins, or liposomes for enhanced solubility .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in the lab?
- Methodology :
- Hazard Assessment : Follow OSHA/NIOSH guidelines for benzamide derivatives, including mutagenicity and skin irritation risks .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in certified containers .
- Emergency Procedures : Maintain eyewash stations and antidotes (e.g., acetylcysteine for accidental inhalation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
